molecular formula C51H60N6O12 B8120422 Mal-PEG4-Ala-Ala-Asn-PAB

Mal-PEG4-Ala-Ala-Asn-PAB

Número de catálogo: B8120422
Peso molecular: 949.1 g/mol
Clave InChI: UQRQHRCHCBSZIX-QJODFBJXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mal-PEG4-Ala-Ala-Asn-PAB is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming a peptide-drug conjugate. The peptide-drug conjugate can be cleaved by cellular proteases, releasing the cytotoxic drugs in their active form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Ala-Ala-Asn-PAB involves the conjugation of a maleimide group to a PEG linker, followed by the attachment of the peptide sequence Ala-Ala-Asn-PAB. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the stepwise addition of amino acids to the growing peptide chain, followed by the attachment of the PEG linker and the maleimide group. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Análisis De Reacciones Químicas

Types of Reactions

Mal-PEG4-Ala-Ala-Asn-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cleavage Reactions: Cellular proteases under physiological conditions.

    Substitution Reactions: Thiol-containing reagents under mild conditions.

Major Products Formed

    Cleavage Reactions: Active cytotoxic drugs.

    Substitution Reactions: Thioether-linked conjugates.

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

Overview of ADCs
Antibody-drug conjugates are innovative therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. The Mal-PEG4-Ala-Ala-Asn-PAB linker plays a critical role in the construction of these conjugates by providing a cleavable bond that allows for the selective release of the drug within the target cells.

Mechanism of Action
The this compound linker is cleaved by specific proteases present in the cellular environment, which releases the cytotoxic payload upon internalization of the ADC. This mechanism enhances the therapeutic efficacy while reducing off-target effects, making it a focal point in cancer therapy research .

Case Studies and Findings

  • Cytotoxic Drug Conjugation : Research indicates that ADCs utilizing this compound have shown improved physicochemical properties and toxicity profiles compared to traditional formulations. For instance, studies have demonstrated that these linkers can enhance drug solubility and stability in biological systems while maintaining effective cytotoxicity against cancer cells .
  • Targeted Release : In vitro studies have shown that ADCs with this linker can achieve targeted drug release at tumor sites, significantly increasing local drug concentrations while minimizing exposure to healthy tissues .

Enhancing Drug Solubility and Bioavailability

Role of PEGylation
The incorporation of PEG in this compound enhances the solubility and bioavailability of various therapeutic agents. PEGylation helps to increase the hydrophilicity of drugs, which can lead to improved pharmacokinetics and reduced immunogenicity.

Impact on Drug Formulations

  • Increased Stability : The presence of PEG improves the stability of drug formulations in serum, allowing for prolonged circulation times and better therapeutic outcomes .
  • Bioavailability Studies : Clinical evaluations have shown that drugs conjugated with PEG linkers exhibit higher bioavailability compared to their unconjugated counterparts, facilitating better absorption and distribution within the body .

Targeted Therapy Applications

Specificity in Drug Delivery
this compound is particularly advantageous for creating targeted therapies aimed at specific cancer types. The peptide sequence can be designed to recognize and bind to particular receptors overexpressed on tumor cells, ensuring that the cytotoxic agent is delivered precisely where needed.

Examples of Targeted Applications

  • Breast Cancer Treatments : Studies have highlighted the effectiveness of ADCs using this linker in targeting breast cancer cells with high specificity, leading to enhanced therapeutic efficacy without significant side effects .
  • Brain Tumor Therapy : Research involving conjugates designed for brain tumors has shown promising results, indicating that this linker can facilitate drug delivery across the blood-brain barrier (BBB), which is often a significant challenge in treating central nervous system malignancies .

Mecanismo De Acción

Mal-PEG4-Ala-Ala-Asn-PAB exerts its effects by forming a stable conjugate with cytotoxic drugs. The maleimide group reacts with thiol groups on proteins, forming a stable thioether bond. The peptide-drug conjugate is then cleaved by cellular proteases, releasing the active drug in its cytotoxic form. This targeted delivery mechanism enhances the therapeutic efficacy of the drug while minimizing off-target effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Mal-PEG4-Ala-Ala-Asn-PAB is unique due to its cleavable nature and the presence of a maleimide group, which allows for stable conjugation with thiol-containing molecules. This enhances its utility in the synthesis of antibody-drug conjugates, providing targeted delivery and improved therapeutic profiles .

Actividad Biológica

Mal-PEG4-Ala-Ala-Asn-PAB is a specialized peptide conjugate that combines a polyethylene glycol (PEG) moiety with a sequence of amino acids (alanine-alanine-asparagine) linked to a polyamidoamine (PAB) dendrimer. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), enhancing the solubility and bioavailability of therapeutic agents.

Structure and Properties

  • Molecular Formula : C23_{23}H30_{30}N4_4O6_6
  • Molecular Weight : 458.51 g/mol
  • Functionality : The maleimide group allows for selective conjugation to thiol-containing biomolecules, facilitating targeted drug delivery.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its role in ADCs. Here are some key findings:

  • Enhanced Drug Delivery : The PEG component significantly improves the solubility of hydrophobic drugs, allowing for more effective delivery to target tissues.
  • Targeted Action : The specific amino acid sequence enhances the binding affinity to target cells, leading to increased efficacy of the attached cytotoxic agents.
  • Stability and Release Mechanism : The PAB dendrimer serves as a stable carrier, which can be cleaved under specific conditions (e.g., enzymatic action), releasing the drug at the intended site of action.

Case Study 1: Efficacy in Cancer Treatment

In a study involving anti-EpCAM–PEG4-Mal–DM1, significant antitumor activity was observed in COLO 205 xenograft models. This study demonstrated that the conjugate not only inhibited tumor growth but also showed favorable pharmacokinetics and biodistribution profiles compared to traditional chemotherapy agents .

Case Study 2: Stability Assessment

Research has indicated that ADCs utilizing this compound exhibit improved stability in serum compared to other linkers. This stability is crucial for maintaining therapeutic concentrations over extended periods, thus enhancing treatment outcomes .

Summary of Biological Activity

Property Description
SolubilityEnhanced due to PEG component
TargetingSpecific binding due to amino acid sequence
StabilityImproved in serum; resistant to premature release
Therapeutic ApplicationEffective in ADC formulations for targeted cancer therapy

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H60N6O12/c1-36(52-44(59)24-26-66-28-30-68-32-33-69-31-29-67-27-25-57-46(61)22-23-47(57)62)48(63)53-37(2)49(64)55-43(50(65)54-42-20-18-38(35-58)19-21-42)34-45(60)56-51(39-12-6-3-7-13-39,40-14-8-4-9-15-40)41-16-10-5-11-17-41/h3-23,36-37,43,58H,24-35H2,1-2H3,(H,52,59)(H,53,63)(H,54,65)(H,55,64)(H,56,60)/t36-,37-,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRQHRCHCBSZIX-QJODFBJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H60N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.